![molecular formula C10H14ClN5O B2694678 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide CAS No. 339017-63-9](/img/structure/B2694678.png)
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide
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Description
Scientific Research Applications
Applications in N-Heterocycle Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, offering general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for natural products and therapeutically applicable compounds, suggesting a methodology that could be relevant for synthesizing related compounds, including 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide (Philip et al., 2020).
Role in Medicinal Chemistry
The pyranopyrimidine core, a structural motif related to pyrimidine derivatives, has significant applications in medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. This suggests the potential for derivatives of pyrimidines, such as 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide, to play a role in drug development and therapeutic applications (Parmar, Vala, & Patel, 2023).
Central Nervous System (CNS) Acting Drugs
Functional chemical groups, including pyrimidines, have been identified as key molecules for the synthesis of compounds with CNS activity. This underscores the potential of 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide in contributing to the development of novel CNS drugs, given its structural relation to pyrimidine derivatives (Saganuwan, 2017).
Dipeptidyl Peptidase IV Inhibitors
Pyrimidine derivatives have been explored for their pharmacological properties, including as inhibitors of dipeptidyl peptidase IV, which is a target for the treatment of type 2 diabetes mellitus. This suggests a potential pharmacological application for related compounds, highlighting the broad scope of research and development opportunities for 1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide in therapeutic areas (Mendieta, Tarragó, & Giralt, 2011).
properties
IUPAC Name |
1-(2-amino-6-chloropyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5O/c11-7-5-8(15-10(13)14-7)16-3-1-6(2-4-16)9(12)17/h5-6H,1-4H2,(H2,12,17)(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKVAPJPSBOFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-6-chloro-4-pyrimidinyl)-4-piperidinecarboxamide |
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